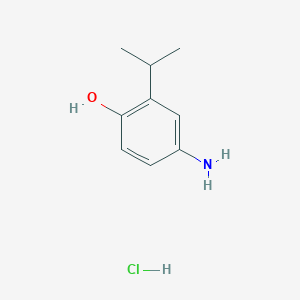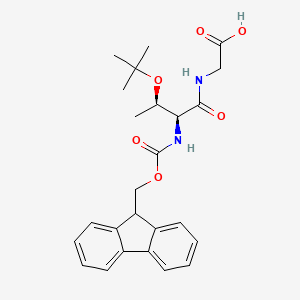
Fmoc-Thr(tBu)-Gly-OH
描述
Fmoc-Thr(tBu)-Gly-OH is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Fmoc-Thr(tBu)-Gly-OH is proteins and enzymes . The compound is used in solid-phase peptide synthesis, a method used to create peptides, which are short chains of amino acids. These peptides can then interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
this compound interacts with its targets through a process known as self-assembly . At lower concentrations, it forms spherical structures, which change to dumb-bell shapes at higher concentrations. When heated, these structures change to rods or elongated dumb-bell-rod like morphologies . This ability to change shape allows this compound to interact with a variety of targets in different ways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its self-assembly into different structures is influenced by concentration and temperature . Additionally, factors such as pH and the presence of other molecules could potentially influence its interactions with proteins and enzymes.
生化分析
Biochemical Properties
Fmoc-Thr(tBu)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used as a building block in SPPS, where it undergoes coupling reactions to form peptide chains . The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in subsequent coupling reactions . The tert-butyl group is removed under acidic conditions, freeing the hydroxyl group of threonine for further reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. In laboratory settings, peptides synthesized using this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, peptides containing threonine residues can interact with kinases and phosphatases, affecting phosphorylation events and downstream signaling pathways . Additionally, these peptides can be used to study protein-protein interactions and their impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical reactions. The Fmoc group protects the amino group of threonine during peptide synthesis, preventing unwanted side reactions . Upon removal of the Fmoc group, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds . The tert-butyl group protects the hydroxyl group of threonine, which can be involved in hydrogen bonding and other interactions within the peptide structure . These protective groups ensure the correct assembly of peptide chains and maintain the integrity of the synthesized peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the protective groups may degrade, leading to changes in the reactivity and functionality of the compound . Long-term studies have shown that peptides synthesized using this compound maintain their stability and biological activity when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is well-tolerated at low to moderate doses, with minimal toxic or adverse effects . At high doses, this compound may exhibit toxic effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at higher concentrations . These findings highlight the importance of optimizing dosage levels in experimental settings to minimize potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and regulate peptide turnover . Additionally, this compound can influence metabolic flux by modulating the availability of amino acids and other metabolites . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles . These localization patterns are essential for its role in peptide synthesis and other biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, peptides containing threonine residues may be targeted to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification . These localization patterns are critical for the proper functioning of peptides and proteins synthesized using this compound .
属性
IUPAC Name |
2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHJBCZJAUZLV-QRQCRPRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)


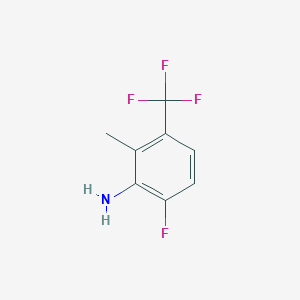

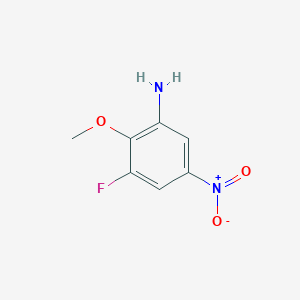
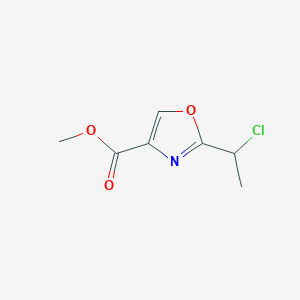
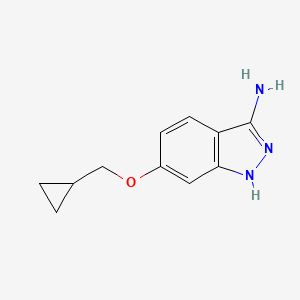
![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)

